molecular formula C24H26N4O2 B6583990 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251702-73-4

1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B6583990
CAS No.: 1251702-73-4
M. Wt: 402.5 g/mol
InChI Key: RVCGBXLMHFVURF-UHFFFAOYSA-N
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Description

1-(3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a compound of notable interest due to its unique structural components and potential applications in various scientific fields. This compound features a complex arrangement that includes an azepane ring, a naphthyridine core, and a phenyl ethanone moiety. These features contribute to its versatility and usefulness in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves multiple steps:

  • Formation of Azepane Ring: Starting from simple amine precursors, the azepane ring is typically formed through cyclization reactions.

  • Naphthyridine Synthesis: This part of the molecule can be synthesized via condensation reactions involving pyridine derivatives.

  • Coupling Reaction: The azepane and naphthyridine intermediates are coupled using amide bond formation techniques.

  • Phenyl Ethanone Integration:

Industrial Production Methods: Industrial production may employ similar steps but on a larger scale with optimizations for yield and purity, involving high-throughput synthesis and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the phenyl ethanone moiety, forming various oxidized derivatives.

  • Reduction: Reduction reactions can target the naphthyridine core, potentially leading to dihydronaphthyridine derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

  • Oxidized derivatives at the phenyl ethanone group.

  • Dihydronaphthyridine derivatives.

  • Functionalized azepane and phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules, especially in the field of medicinal chemistry.

Medicine: Explored for its potential use in drug development, particularly for its role as a pharmacophore in designing new therapeutic agents.

Industry: May serve as a specialty chemical in the production of advanced materials or fine chemicals.

Mechanism of Action

Mechanism: The compound's effects are typically mediated through interactions with biological macromolecules such as proteins and nucleic acids. It may act by binding to specific sites on these molecules, altering their function.

Molecular Targets and Pathways:

  • Proteins: Can bind to enzyme active sites or receptor proteins, influencing their activity.

  • Pathways: Involves modulation of signal transduction pathways, potentially affecting cellular processes like apoptosis or cell proliferation.

Comparison with Similar Compounds

  • 1-(3-{[3-(Morpholin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: This similar compound replaces the azepane ring with a morpholine ring, potentially altering its chemical reactivity and biological activity.

  • 1-(3-{[3-(Piperidin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: Here, the azepane ring is substituted with a piperidine ring, which may affect its interaction with biological targets.

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Properties

IUPAC Name

1-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-10-11-20-22(27-19-9-7-8-18(14-19)17(2)29)21(15-25-23(20)26-16)24(30)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCGBXLMHFVURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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